N-Methyloxetan-3-amine hydrochloride

Descripción general

Descripción

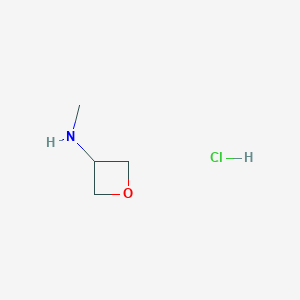

N-Methyloxetan-3-amine hydrochloride, also known as N-Methyl-3-oxetanamine , is a chemical compound with the molecular formula C₄H₉NO . It appears as a colorless to light yellow clear liquid . This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry .

Synthesis Analysis

The synthesis of N-Methyloxetan-3-amine hydrochloride involves the reaction of an appropriate precursor with a methylamine source. While specific synthetic routes may vary, the general approach includes the formation of an oxetane ring followed by N-methylation. Researchers have explored different methods to achieve this, such as cyclization reactions or ring-opening processes. Detailed synthetic protocols can be found in the literature .

Molecular Structure Analysis

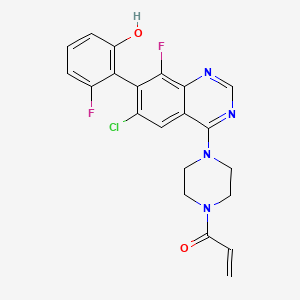

The molecular structure of N-Methyloxetan-3-amine hydrochloride consists of a four-membered oxetane ring (a cyclic ether) with a methyl group (CH₃) attached to one of the carbon atoms. The nitrogen atom (N) is part of the ring, and the compound bears a positive charge due to the protonation by the hydrochloride ion (Cl⁻). The arrangement of atoms and bonds can be visualized using molecular modeling software or spectroscopic techniques such as nuclear magnetic resonance (NMR) .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Antitumor Activity and Bacterial DNA Damage

- N-Methyl-bis(3-mesyloxypropyl)amine hydrochloride, related to N-Methyloxetan-3-amine hydrochloride, has been used as an antitumor drug and exhibits activity against bacteria, specifically causing irreversible damage to bacterial DNA while temporarily affecting RNA, dependent on effective concentration maintenance (Shimi & Shoukry, 1975).

Synthesis and Functionalization of Amines

- N-Methyl- and N-alkylamines, which include structures similar to N-Methyloxetan-3-amine hydrochloride, are important in academic research and industrial production due to their presence in life-science molecules. The development of cost-effective methods for the synthesis and functionalization of amines using earth-abundant metal-based catalysts is of significant scientific interest (Senthamarai et al., 2018).

Cancer Therapy Research

- Research on nitrogen mustards, such as methyl-bis(beta-chloroethyl) amine hydrochloride and closely related compounds, has focused on their use in treating leukemia and other malignant diseases. These compounds are known to induce mutations in various organisms and affect mitotic processes in cell cultures (Griffin, Brandt, & Tatum, 1950).

Tubulin Polymerization Inhibition in Cancer Cells

- Compounds structurally related to N-Methyloxetan-3-amine hydrochloride, like 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene and its derivatives, have shown significant activity against cancer cell lines by inhibiting tubulin polymerization and binding at the colchicine site (Pettit et al., 2003).

Propiedades

IUPAC Name |

N-methyloxetan-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c1-5-4-2-6-3-4;/h4-5H,2-3H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFVBKSMKFQINSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1COC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyloxetan-3-amine hydrochloride | |

CAS RN |

1799412-41-1 | |

| Record name | 3-Oxetanamine, N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1799412-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![beta-D-Glucopyranoside 3-[(1Z)-2-[4-(beta-D-glucopyranosyloxy)-2-hydroxyphenyl]ethenyl]-5-hydroxyphenyl](/img/structure/B3028180.png)

![Ethyl (11bR)-4-Amino-2,6-bis(3,5-di-tert-butylphenyl)-4,5-dihydro-3H-cyclohepta[1,2-a:7,6-a']dinaphthalene-4-carboxylate](/img/structure/B3028184.png)

![4,4'-[5-Thia(IV)-11-thia-4,6,10,12-tetraazatricyclo[7.3.0.03,7]dodecane-1(12),2,4,5,7,9-hexaene-2,8-diylbis(2,5-thiophenediyl)]bis(2-dodecylbenzonitrile)](/img/structure/B3028186.png)

![2-[2-(Benzyloxycarbonylamino)-6-hydroxy-purin-9-yl]acetic acid](/img/structure/B3028194.png)

![5-(tert-butoxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B3028202.png)